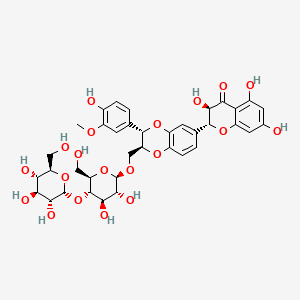

Silybin B maltoside

Description

Properties

CAS No. |

335299-49-5 |

|---|---|

Molecular Formula |

C37H42O20 |

Molecular Weight |

806.7 g/mol |

IUPAC Name |

(2R,3R)-2-[(2S,3S)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C37H42O20/c1-50-19-6-13(2-4-16(19)41)33-24(12-51-36-32(49)30(47)35(23(11-39)56-36)57-37-31(48)28(45)26(43)22(10-38)55-37)52-18-5-3-14(7-20(18)53-33)34-29(46)27(44)25-17(42)8-15(40)9-21(25)54-34/h2-9,22-24,26,28-43,45-49H,10-12H2,1H3/t22-,23-,24+,26-,28+,29+,30-,31-,32-,33+,34-,35-,36-,37-/m1/s1 |

InChI Key |

KRUWIRPGVLMSMV-VXNFNUGCSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Synthesis and Structural Modification of Silybin B Maltoside

Enzymatic Glycosylation Methods for Silybin (B1146174) Beta-Glycosides

Enzymatic glycosylation presents a highly specific and efficient route to silybin beta-glycosides, offering milder reaction conditions and regioselectivity compared to chemical methods. acs.org A variety of enzymes have been successfully employed for this purpose.

Cyclodextrin Glucanotransferase (CGTase): CGTase from Bacillus stearothermophilus has been utilized for the enzymatic synthesis of complex silybin oligoglycosides. rsc.org This enzyme catalyzes the transfer of α-glucopyranosyl moieties, and in the case of glycosides with a terminal D-glucopyranosyl unit, it selectively targets the 4-OH position for further glucosylation. rsc.org This method has been instrumental in producing various silybin glycosides, including silybin β-maltoside. wjgnet.comnih.govnih.gov

Amylosucrase: Amylosucrase is another key enzyme in the glycosylation of silybin. nih.gov It can synthesize α-1,4-glucans from sucrose (B13894) and utilize various molecules, including silybin, as acceptors. nih.govgoogle.com This versatility allows for the production of silybin glycosides with enhanced properties. researchgate.net

UDP-Glycosyltransferases (UGTs): UGTs are a large family of enzymes that catalyze the transfer of a sugar moiety from a UDP-activated sugar donor to an acceptor molecule. acs.orgasm.orgvietnamjournal.runih.gov Plant cell cultures, such as those from Papaver somniferum, have been used to glucosylate silybin B at the C-7 position in high yields. rsc.orgmdpi.com Furthermore, a specific UGT from Zea mays, UGT706F8, has been identified to selectively and efficiently catalyze the synthesis of silybin 7-O-β-D-glucoside. acs.org Fungal UGTs have also been identified, though their application in silybin glycosylation is an area of ongoing research. asm.org

Other Enzymatic Approaches: Cultured plant cells of Eucalyptus perriniana have demonstrated the ability to regioselectively glucosylate silybin to silybin-23-beta-D-glucoside in yields up to 70%. nih.gov Additionally, β-galactosidase from Aspergillus oryzae has been used in an optimized, high-yield method for silybin glycosylation. researchgate.net

Chemical Synthesis Approaches for Silybin Glycosides

While enzymatic methods offer significant advantages, chemical synthesis remains a viable approach for producing silybin glycosides. rsc.orgpsu.edu The primary challenge in the chemical glycosylation of silybin lies in its multiple hydroxyl groups with similar reactivity, which necessitates the use of protecting groups and can lead to a mixture of products. acs.orgmdpi.com

The Helferich glycosylation method, using a promoter like BF3·OEt2, has been successfully employed for the synthesis of silybin glycosides where the Koenigs-Knorr reaction failed. rsc.org This approach has been used to prepare 23-O-β-glycosides, including silybin-β-D-glucoside, silybin-β-D-galactoside, silybin-β-D-lactoside, and silybin-β-D-maltoside. psu.edu The process typically involves the reaction of silybin with a peracetylated hexose (B10828440) in the presence of a Lewis acid, followed by deacetylation. google.com

The reaction conditions, such as the solvent system and reaction time, are critical for optimizing the yield and selectivity of the desired glycoside. psu.edu For instance, a nitromethane–toluene solvent system has been shown to significantly improve the yields of silybin glycosides. psu.edu

Strategies for Enhancing Silybin Properties Through Glycosylation

A primary motivation for the glycosylation of silybin is to improve its physicochemical properties, most notably its water solubility. wjgnet.comnih.govnih.gov Silybin itself has very low water solubility (approximately 430 mg/L), which limits its absorption and bioavailability. acs.orgpsu.edu

The introduction of sugar moieties, such as glucose, galactose, lactose, and maltose (B56501), at the C-23 position has been shown to increase water solubility by 4 to 30 times. acs.orgpsu.edu This enhancement is crucial for improving the therapeutic efficacy of silybin. psu.edu For example, glycosylated derivatives of silybin have demonstrated improved hepatoprotective effects in preclinical studies. acs.orgpsu.edugoogle.com

| Compound | Water Solubility (mg/L) | Fold Increase vs. Silybin |

| Silybin | 430 | 1 |

| Silybin-23-O-β-D-glucoside | 1720 - 12900 | 4 - 30 |

| Silybin-23-O-β-D-galactoside | 1720 - 12900 | 4 - 30 |

| Silybin-23-O-β-D-lactoside | 1720 - 12900 | 4 - 30 |

| Silybin-23-O-β-D-maltoside | 1720 - 12900 | 4 - 30 |

Data compiled from multiple sources indicating a range of reported solubility increases. acs.orgpsu.edu

Stereoselective Aspects in Silybin Glycoside Synthesis

Silybin naturally exists as a mixture of two diastereomers, silybin A and silybin B. rsc.orgnih.govpsu.edu This inherent chirality presents a significant consideration in the synthesis of its glycosides, as the biological activity of the resulting derivatives can be stereodependent. nih.gov

Enzymatic methods often exhibit a high degree of stereoselectivity. For instance, the metabolic transformation of silybin has been shown to be strictly stereoselective, with different diastereomers following distinct metabolic pathways. rsc.org Lipases have been effectively used for the enzyme-mediated separation of silybin diastereomers through regioselective acetylation and subsequent diastereoselective alcoholysis. mdpi.com This allows for the preparation of optically pure silybin A and B, which can then be used as starting materials for stereospecific glycosylation. mdpi.com

In chemical synthesis, achieving stereoselectivity can be more challenging. However, methods have been developed to separate the diastereomeric silybin glycosides, often through chromatographic techniques after the initial synthesis. rsc.org The choice of glycosylation method can also influence the stereochemical outcome, with some reactions favoring the formation of the β-anomer exclusively. psu.edu The development of stereoselective synthetic routes is crucial for producing well-defined silybin glycosides for detailed pharmacological evaluation. acs.org

Structure Activity Relationships Sar of Silybin B Maltoside and Analogs

Influence of Glycosylation on Biological Activity

Glycosylation, the enzymatic process of attaching a carbohydrate to an organic molecule, is a key strategy for modifying the properties of therapeutic agents like silybin (B1146174). The primary motivation for glycosylating silybin is to overcome its poor water solubility (approximately 430 mg/L), which severely limits its bioavailability and therapeutic efficiency. nih.govpsu.eduwjgnet.com

Research has demonstrated that introducing a sugar moiety significantly enhances the water solubility and, in many cases, the biological activity of silybin. mdpi.comacs.org Silybin glycosides, including 23-O-β-glucoside, β-galactoside, β-lactoside, and β-maltoside, have been synthesized and shown to be 4 to 30 times more water-soluble than the parent silybin. psu.edunih.gov This increased solubility can lead to improved absorption and bioavailability. researchgate.net

Furthermore, glycosylation can augment specific biological activities. Studies on isolated rat hepatocytes have shown that silybin glycosides possess increased hepatoprotective activity compared to silybin alone. psu.edunih.gov For instance, in hepatocytes intoxicated with carbon tetrachloride (CCl4), silybin exhibited a 10% reduction in lactate (B86563) dehydrogenase (LDH) leakage, whereas its 23-O-β-glucoside and 23-O-β-galactoside derivatives showed reductions of 20% and 23%, respectively. nih.gov

Glycosylation is also a promising strategy for developing novel anti-tumor agents. mdpi.comacs.org The introduction of glycosyl moieties can enhance antiproliferative activities and potentially improve tumor targeting, as cancer cells often exhibit increased glucose uptake. mdpi.comacs.org A series of synthesized glycosylated silibinin (B1684548) derivatives demonstrated potent inhibitory activity against various cancer cell lines, with one compound arresting the cell cycle at the G2/M phase and inducing apoptosis. psu.edumdpi.com

| Compound | Modification | Observed Effect | Reference |

|---|---|---|---|

| Silybin | Parent Compound | Low water solubility (~430 mg/L); Baseline hepatoprotective and anti-cancer activity. | nih.govpsu.edu |

| Silybin 23-O-β-glycosides (glucoside, galactoside, lactoside, maltoside) | Glycosylation at C-23 | 4 to 30-fold increase in water solubility; Increased hepatoprotective activity. | psu.edunih.gov |

| Silybin 7-O-β-D-glucuronide | Glucuronidation at C-7 | Considerably increased radical-scavenging activity compared to silybin. | mdpi.comresearchgate.net |

| Silybin 20-O-β-D-glucuronide | Glucuronidation at C-20 | Considerably lower radical-scavenging activity compared to silybin. | mdpi.comresearchgate.net |

| Glycosylated Silibinin Derivatives (general) | Glycosylation at C-3 and C-23 | Improved water solubility (>15 mg/L vs. <0.4 mg/L for silibinin); Potent anti-proliferative activity against cancer cells. | mdpi.com |

Comparative Activity of Silybin A vs. Silybin B Diastereoisomers in Derivatives

Natural silybin is an equimolar mixture of two diastereoisomers, Silybin A and Silybin B, which differ in their stereochemistry at the C-10 and C-11 positions of the 1,4-benzodioxane (B1196944) ring. nih.govmdpi.com This structural difference, though subtle, leads to distinct pharmacological profiles, and there is growing evidence that Silybin B and its derivatives possess superior activity in several areas.

In the context of neurodegenerative diseases, the stereochemistry of silybin plays a pivotal role. Research has identified Silybin B as a more potent inhibitor of amyloid β peptide (Aβ) aggregation, which is a key pathological hallmark of Alzheimer's disease. nih.gov This makes Silybin B a promising lead compound for the development of anti-AD therapeutics. nih.gov

Studies comparing the anti-cancer efficacy of derivatives of the two isomers have also been conducted. While some research indicates no definitive superiority of one isomer's derivatives over the other, a trend has been observed where Silybin B and its derivatives seem to be more effective at inhibiting cancer cell growth than their Silybin A counterparts. nih.gov For example, derivatives such as 2,3-dehydrosilybin (B1234275) (DHS) and 7-O-galloylsilybin (7OG) prepared from both Silybin A and Silybin B showed better efficacy than the parent isomers, but the Silybin B derivatives appeared slightly more potent. nih.govelsevier.es

The metabolic fate of the two diastereoisomers also differs. It has been observed that Silybin B undergoes conjugation, a key step in metabolism and excretion, faster than Silybin A. researchgate.netiiarjournals.org This indicates that the two isomers are metabolized at different rates, which has significant implications for their bioavailability and duration of action in the body. The first successful preparative separation of Silybin A and B was achieved through the chromatographic separation of their acetylated 23-O-glycoside derivatives, underscoring the role of glycosylation in studying the individual isomers. nih.govupol.cz

Role of the Maltose (B56501) Moiety in Enhancing Specific Activities

The attachment of a maltose unit to the silybin B scaffold at the C-23 position creates Silybin B maltoside. This modification is part of a broader strategy to improve the parent molecule's physicochemical and biological properties. psu.edumdpi.com Along with other glycosides like the corresponding glucoside, galactoside, and lactoside, silybin maltoside was synthesized to address the poor water solubility of silybin. psu.eduresearchgate.net

The primary and most evident role of the maltose moiety is to significantly increase aqueous solubility. psu.edunih.gov This enhancement is crucial for improving the potential for oral absorption and bioavailability. Beyond solubility, the resulting glycoside, this compound, demonstrated enhanced hepatoprotective activity compared to the unmodified silybin. psu.edu In studies using rat hepatocytes, the series of 23-O-β-glycosides, which includes the maltoside derivative, showed increased protection against cellular damage. nih.govpsu.edu

While studies often group silybin maltoside with other glycosides, reporting a general improvement in properties, the choice of the specific sugar can be strategic. Different sugar moieties can influence interactions with cellular transporters and receptors. For example, β-galactosylation has been suggested as a way to improve drug targeting to liver cells, which have a high concentration of β-galactoside receptors. nih.gov Although specific research isolating the unique contribution of the maltose moiety compared to other sugars is limited, its role as an effective hydrophilic carrier that improves solubility and enhances hepatoprotective action is well-established within the context of silybin glycosides. psu.edumdpi.comresearchgate.net

Structural Requirements for Antioxidant Activity of Silybin Glycosides

The antioxidant activity of silybin and its derivatives is highly dependent on specific structural features. For the parent silybin molecule, the catechol group (two adjacent hydroxyl groups) on the E-ring and the hydroxyl group at the C-3 position are considered essential for its radical-scavenging properties. jpccr.eu Additionally, the phenolic hydroxyl groups at the C-5 and C-7 positions are crucial for the inhibition of enzymes like xanthine (B1682287) oxidase, which produces reactive oxygen species. The introduction of a C2-C3 double bond to create 2,3-dehydrosilybin markedly enhances antioxidant effects.

When silybin is glycosylated, the position of the sugar moiety becomes a critical determinant of the resulting antioxidant activity. The structure-activity relationship is not merely additive; the glycosidic bond's location can either potentiate or diminish the molecule's ability to neutralize free radicals.

Research has shown that glycosylation at the C-7 position leads to an enhancement of radical-scavenging activity. A silybin 7-O-β-D-glucuronide derivative was found to be a more potent antioxidant than the original silybin molecule. researchgate.net This suggests that blocking the C-7 hydroxyl group with a sugar can favorably alter the electronic properties of the remaining phenolic groups, enhancing their ability to donate a hydrogen atom to quench radicals.

Conversely, glycosylation at the C-20 hydroxyl group, which is part of the vital catechol structure on the E-ring, has a detrimental effect on antioxidant capacity. The silybin 20-O-β-D-glucuronide shows considerably lower radical-scavenging activity than free silybin. mdpi.comresearchgate.net This finding corroborates the hypothesis that the o-dihydroxy-phenolic structure of the E-ring is a primary target for oxidation and is essential for the molecule's intrinsic antioxidant action. Therefore, to preserve or enhance antioxidant activity in silybin glycosides, the catechol moiety should remain unmodified.

| Compound/Feature | Structural Requirement | Effect on Antioxidant Activity | Reference |

|---|---|---|---|

| Parent Silybin | Catechol group on E-ring (incl. 20-OH) | Essential for radical scavenging. | jpccr.eu |

| Parent Silybin | Hydroxyl groups at C-5 and C-7 | Essential for xanthine oxidase inhibition. | |

| Silybin 7-O-glucuronide | Glycosylation at C-7 hydroxyl | Increased radical-scavenging activity. | researchgate.net |

| Silybin 20-O-glucuronide | Glycosylation at C-20 hydroxyl | Decreased radical-scavenging activity. | researchgate.net |

| Silybin Glycosides (general) | Unmodified catechol moiety | Preservation of intrinsic antioxidant capacity. |

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor governing the pharmacological profile of silybin derivatives. nih.gov Silybin A and Silybin B are diastereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial orientation at specific chiral centers (C-10 and C-11). mdpi.com This difference in 3D shape dictates how they interact with biological targets like enzymes and receptors, leading to distinct activities. upol.cz

The importance of stereochemistry is clearly demonstrated in the differential effects of Silybin A and Silybin B on various diseases. For instance, Silybin B has been identified as having superior potential in Alzheimer's disease research due to its more effective inhibition of amyloid-beta plaque formation compared to Silybin A. nih.gov This indicates that the specific spatial arrangement of Silybin B allows for a better fit into the binding site of its target.

In cancer research, while derivatives of both isomers show enhanced efficacy over the parent compounds, studies have suggested that Silybin B derivatives may have a slight advantage in inhibiting cell proliferation. nih.govelsevier.es Furthermore, the stereoisomers exhibit different pharmacokinetic behaviors; Silybin B is metabolized and conjugated more rapidly than Silybin A, affecting its bioavailability and residence time in the body. researchgate.netiiarjournals.org

The recognition of these stereochemical distinctions is critical for drug development. Many early studies used the natural 1:1 mixture of silybin (often called silibinin), which provides an average of the two isomers' effects. However, modern research increasingly focuses on the activities of the optically pure isomers to understand their specific contributions and to develop more targeted and effective therapies. The ability to separate these isomers, often facilitated by creating glycosylated derivatives, has been a crucial step in advancing this area of research. nih.govupol.cz

Table of Mentioned Compounds

Analytical Methodologies for Silybin B Maltoside Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of silybin (B1146174) derivatives, enabling the separation of these closely related compounds from each other and from complex matrix components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental and widely utilized technique for the separation and quantification of silybin and its derivatives. chula.ac.thpsu.edu The separation of silybin's two main diastereoisomers, silybin A and silybin B, has been successfully achieved using analytical HPLC. psu.eduresearchgate.net This is significant because natural silybin is an equimolar mixture of these two isomers. psu.edu

In practice, HPLC methods often employ a reversed-phase column, such as a C18 column, to separate the compounds. eujournal.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous solution with an organic solvent like methanol (B129727) or acetonitrile (B52724), often with the addition of an acid such as acetic acid or formic acid to improve peak shape and resolution. eujournal.orgresearchgate.net Detection is commonly performed using a UV detector, with a wavelength set around 288 nm, which is an absorbance maximum for silymarin (B1681676) components. eujournal.org

The power of HPLC lies in its ability to resolve complex mixtures. For instance, a method was developed to simultaneously separate and determine seven important silymarin flavonoids, including the diastereomers of silybin (A and B) and isosilybin (B7881680) (A and B), using an ODS column with a gradient elution of 1% aqueous acetic acid and methanol. researchgate.net The choice of methanol over acetonitrile as the organic modifier was found to be better for the separation of these diastereomers. researchgate.net

While HPLC is effective for separating silybin diastereomers, the preparative separation of these isomers and their derivatives, like silybin B maltoside, has proven to be challenging. psu.edu

Table 1: Example of HPLC Conditions for Silybin Analysis

| Parameter | Condition |

| Column | Pursuit C18 |

| Mobile Phase | MeOH-0.1% glacial acetic acid (pH 2.8) (46:54, v/v) |

| Flow Rate | 1 ml/min (isocratic) |

| Detection | 288 nm |

| Reference | eujournal.org |

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex biological matrices like plasma, Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) is an invaluable tool. chula.ac.thnih.gov This technique combines the high-resolution separation capabilities of UPLC with the precise mass detection of tandem mass spectrometry.

A validated UPLC-MS/MS method was used to measure the concentration of silybin in plasma samples. nih.gov In this method, plasma samples were prepared by protein precipitation with methanol, followed by filtration. nih.gov The analysis was performed on a UPLC system with a mobile phase consisting of 0.1% formic acid and methanol (20:80) at a constant flow rate. nih.gov This methodology allowed for the assessment of silybin's bioavailability from different formulations. nih.gov

The development of a sensitive HPLC-MS/MS method for determining silybin in human plasma, urine, and breast tissue highlights the power of this approach. mdpi.com This method involved enzymatic hydrolysis to measure total silybin (including conjugated forms), followed by liquid-liquid extraction. mdpi.com The lower limit of quantification (LLOQ) was established at 0.5 ng/mL for human plasma, demonstrating the high sensitivity of the technique. mdpi.com

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS) is another powerful technique for the characterization and quantification of silybin and its related compounds. psu.eduresearchgate.net It is particularly useful for identifying constituents in complex mixtures like milk thistle extract. researchgate.net

A selective and sensitive LC/MS/MS method was developed to characterize the main active constituents of silymarin, including silybin A and B. researchgate.net This method utilized a YMC ODS-AQ HPLC column with a gradient mobile phase system. researchgate.net The identification of the compounds was based on their unique fragmentation patterns in the product ion scan and specific fragmentation in multiple reaction monitoring (MRM) data, which also confirmed the retention times of the chromatographic peaks. researchgate.net This level of specificity is crucial for pharmacokinetic studies where discriminating between different silymarin constituents is essential. researchgate.net

Spectrophotometric Methods for Quantitative Analysis

UV-Spectrophotometry offers a simpler and more accessible method for the quantitative analysis of silybin, often in combination with other compounds. researchgate.net A UV-spectrophotometric method was developed for the simultaneous determination of silybin and resveratrol (B1683913) in a pharmaceutical gel formulation. researchgate.net This method involved the use of a Q-absorbance equation at an isoabsorptive point (218 nm) and another wavelength (288 nm) using methanol as the solvent. researchgate.net The linearity for silybin was established in the range of 2-12 μg/ml. researchgate.net

In another instance, a spectrophotometer was used to measure the color of aqueous solutions of silybin maltoside to assess its stability over time. google.com

Table 2: Linearity Range for Silybin in UV-Spectrophotometric Analysis

| Compound | Linearity Range (μg/ml) | Reference |

| Silybin | 2-12 | researchgate.net |

| Resveratrol | 1-6 | researchgate.net |

Characterization of this compound in Complex Research Matrices

The analysis of this compound and other silybin derivatives within complex matrices such as plasma, urine, and tissue presents significant challenges due to the presence of numerous interfering substances. chula.ac.thmdpi.com Advanced analytical techniques are required to achieve the necessary selectivity and sensitivity.

The enzymatic synthesis of silybin β-glycosides, including silybin β-maltoside, has been explored as a strategy to improve the low water solubility of silybin. nih.govwjgnet.com The characterization of these glycosides often involves their separation and identification from the reaction mixture. Flash chromatography has been used for the purification of per-acetylated silybin glycosides. psu.edu

In vitro studies have investigated the effects of silybin and its glycosides, including silybin β-maltoside, on various enzyme systems. wjgnet.comnih.gov For instance, the inhibitory effects of silybin and its β-glycosides on cytochrome P450 enzymes were tested at a concentration of 100 μmol/L. wjgnet.comnih.gov

The development of robust analytical methods is crucial for pharmacokinetic studies. A highly sensitive LC-MS/MS assay was developed for the simultaneous analysis of the major active components of silymarin in human plasma. nih.gov This method, which utilized a C18 column and a mobile phase of methanol, formic acid, and ammonium (B1175870) acetate, achieved a lower limit of quantification of 2 ng/ml for each constituent. nih.gov Such methods are essential for accurately tracking the absorption, distribution, metabolism, and excretion of compounds like this compound in biological systems.

The characterization of silybin metabolites in human plasma has revealed that silybin undergoes extensive conjugation, forming monoglucuronides, diglucuronides, monosulfates, and glucuronide sulfates. wjgnet.com When analyzing for silybin in biological samples, it is often necessary to treat the samples with enzymes like β-glucuronidase to hydrolyze these conjugates and determine the total silybin concentration. mdpi.comnih.gov

Future Research Directions

Further Investigation of Stereoisomer-Specific Activities of Silybin (B1146174) B Maltoside

Silybin naturally exists as a mixture of two diastereomers, Silybin A and Silybin B, which have distinct spatial arrangements. mdpi.compsu.edu Research has increasingly shown that the biological activities of these flavonolignans are stereospecific, meaning the three-dimensional structure of the molecule dictates its interaction with biological targets. acs.orgresearchgate.net Therefore, a crucial future research direction is the detailed investigation of the stereoisomer-specific activities of Silybin B maltoside.

The initial separation and characterization of Silybin A and Silybin B revealed differences in their physicochemical properties and, subsequently, their biological effects. wjgnet.comiiarjournals.orgresearchgate.net For instance, the metabolism and conjugation rates of Silybin A and Silybin B can differ, which may affect their bioavailability and efficacy. researchgate.net When these stereochemically distinct molecules are glycosylated, as in the case of this compound, it is plausible that their interactions with cellular components will also be highly specific.

Future studies must move beyond using diastereomeric mixtures and focus on optically pure this compound. This will require preparative separation techniques to isolate the specific stereoisomer before derivatization or to separate the final glycosylated products. psu.edu By comparing the activity of pure Silybin A maltoside versus pure this compound in various preclinical assays, researchers can determine if one isomer possesses superior efficacy for a particular application. This is essential as biological systems, such as enzymes and receptors, are chiral and will likely exhibit preferential binding to one stereoisomer over the other, following a "lock-and-key" principle. acs.org

Optimization of Synthesis and Derivatization Strategies for Enhanced Efficacy in Research Models

The therapeutic potential of silybin in preclinical models is often limited by its poor water solubility and bioavailability. psu.eduacs.orgnih.gov Glycosylation, which results in compounds like this compound, is a key strategy to overcome this limitation. psu.eduacs.org Future research must focus on optimizing the synthesis and further derivatization of this compound to enhance its efficacy in research settings.

One of the primary methods for creating silybin glycosides is through enzymatic synthesis. acs.orgnih.govnih.gov This approach offers advantages over chemical synthesis, such as milder reaction conditions and high regioselectivity, which is crucial for a molecule with multiple hydroxyl groups like silybin. acs.orgnih.gov For instance, specific glycosyltransferases (UGTs) can be used to attach a sugar moiety to a select position on the silybin molecule. acs.org Research into identifying or engineering novel enzymes that can efficiently synthesize this compound with high yields is a promising avenue. acs.orgnih.gov Chemo-enzymatic methods, which combine chemical and enzymatic steps, can also be refined to produce novel derivatives. researchgate.netnih.gov

Further derivatization of the maltose (B56501) moiety or other positions on the Silybin B molecule could also be explored. For example, acylation at the C-23 position of silybin has been shown to produce compounds with new biological activities. nih.gov Strategies could involve attaching other functional groups to the maltoside to improve properties like cell membrane permeability or target-specific binding. The goal is to create derivatives that not only have improved solubility but also exhibit enhanced biological activity or a more desirable pharmacokinetic profile for preclinical evaluation. nih.gov

| Synthesis Strategy | Description | Advantages for this compound Research |

| Enzymatic Glycosylation | Use of enzymes like glycosyltransferases (UGTs) or lipases to attach the maltose sugar. acs.orgnih.gov | High regioselectivity, milder reaction conditions, avoids protection/deprotection steps. acs.orgnih.gov |

| Chemo-enzymatic Synthesis | A hybrid approach combining chemical modifications with enzymatic reactions. researchgate.netnih.gov | Allows for the creation of novel dimers and complex derivatives not achievable by one method alone. nih.gov |

| Chemical Synthesis | Traditional organic chemistry methods, such as Helferich glycosylation. psu.edu | Can produce a variety of glycosides but may lack the selectivity of enzymatic methods. psu.edu |

| Further Derivatization | Modification of the synthesized this compound (e.g., acylation, methylation). nih.gov | Potential to fine-tune biological activity, improve lipophilicity, or enhance target specificity. nih.gov |

Development of Advanced Preclinical Models for Mechanistic Studies

To accurately assess the mechanisms of action of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and utilize advanced preclinical models that better mimic human physiology and disease states. sigmaaldrich.comfrontiersin.org Future research should focus on developing and employing three-dimensional (3D) cell culture systems, such as spheroids and organoids, for more relevant mechanistic studies. frontiersin.orgmdpi.com

2D cell monolayers, while useful for initial high-throughput screening, lack the complex cell-cell and cell-matrix interactions that occur in vivo. sigmaaldrich.comfrontiersin.org This can lead to discrepancies between in vitro findings and in vivo outcomes. 3D models like spheroids, which are aggregates of cells, and organoids, which are stem-cell-derived structures that self-organize to resemble miniature organs, provide a more biologically relevant environment. frontiersin.orgmdpi.com These models can better recapitulate the 3D architecture, cellular heterogeneity, and signaling pathways of native tissues. sigmaaldrich.commdpi.com

For instance, patient-derived organoids (PDOs) created from tumor tissue can be used to study the anti-cancer potential of this compound in a personalized context. mdpi.com Similarly, organoid models of the liver or brain could be employed to investigate its hepatoprotective or neuroprotective effects, respectively. mdpi.comnih.gov These advanced models are more suitable for studying complex biological processes and can provide more predictive data on a compound's efficacy before moving to more complex and costly animal studies. frontiersin.org The integration of these 3D models into the preclinical evaluation pipeline for this compound represents a critical step toward understanding its true therapeutic potential. duth.grnih.gov

Exploration of Novel Therapeutic Applications in Preclinical Settings

While silybin is most known for its hepatoprotective effects, its broad range of biological activities suggests that this compound could have therapeutic potential in other areas. nih.govresearchgate.net A significant future research direction is the systematic exploration of novel therapeutic applications for this compound in various preclinical disease models.

One promising area is neuroprotection. The parent compound, silibinin (B1684548), has been shown in preclinical models to interfere with amyloid-β aggregation, reduce oxidative stress, and exhibit anti-inflammatory properties in the brain, all of which are relevant to neurodegenerative diseases like Alzheimer's disease. nih.govalzdiscovery.orgmedchemexpress.comnih.gov Given that Silybin B can cross the blood-brain barrier and its maltoside derivative has improved solubility, it is critical to investigate its efficacy in animal and cell culture models of neurodegeneration. alzdiscovery.orgmedchemexpress.com Studies could assess its ability to protect neurons from toxicity, reduce neuroinflammation, and improve cognitive function in relevant models. nih.govalzdiscovery.org

Another key area is oncology. Silybin has demonstrated anti-proliferative, pro-apoptotic, and anti-angiogenic effects in a variety of cancer cell lines, including prostate, breast, and lung cancer. frontiersin.orgiiarjournals.org Preclinical studies could explore whether this compound retains or enhances these anti-cancer activities. frontiersin.org Research in animal tumor xenograft models could determine its effect on tumor growth and metastasis. frontiersin.org Furthermore, its potential as a chemosensitizer, a compound that makes cancer cells more susceptible to conventional chemotherapy drugs, warrants investigation. iiarjournals.orgmdpi.com Exploring these novel applications in robust preclinical settings will be crucial for defining the full therapeutic scope of this compound.

Q & A

Basic Research Questions

Q. How is Silybin B maltoside characterized in terms of structural and physicochemical properties for research reproducibility?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation (482.43 g/mol) . Differential scanning calorimetry (DSC) or X-ray diffraction (XRD) may be employed to determine crystallinity. Researchers should adhere to standardized protocols for solvent selection (e.g., methanol or DMSO for solubility) and report detailed experimental conditions (e.g., column type, mobile phase) to ensure reproducibility .

Q. What experimental approaches are used to assess the bioavailability and pharmacokinetics of this compound in preclinical models?

- Methodological Answer : Bioavailability studies often use rodent models with oral/intravenous administration, followed by plasma sampling at timed intervals. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies plasma concentrations. Key parameters include maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2). Researchers must account for interspecies variability and validate assays for sensitivity (e.g., lower limit of quantification ≤1 ng/mL) . Replication (≥3 trials) and statistical analysis (e.g., ANOVA) are critical to minimize biological variability .

Q. What in vitro models are appropriate for evaluating the hepatoprotective mechanisms of this compound?

- Methodological Answer : Primary hepatocytes or HepG2 cell lines are commonly used. Oxidative stress models (e.g., induced by acetaminophen or CCl4) assess mechanisms like glutathione (GSH) modulation and reactive oxygen species (ROS) scavenging. Researchers should standardize cell viability assays (MTT or ATP luminescence) and include controls for cytotoxicity. Dose-response curves (e.g., 1–100 μM) and time-course experiments validate mechanistic hypotheses .

Q. How can researchers ensure the stability of this compound in experimental formulations?

- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are essential. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products. Use of antioxidants (e.g., ascorbic acid) or lyophilization may improve shelf life. Detailed documentation of storage conditions (e.g., -20°C in amber vials) is required for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on the antioxidant efficacy of this compound across different study models?

- Methodological Answer : Contradictions often arise from variability in experimental design (e.g., cell type, ROS induction method). Systematic reviews (PRISMA guidelines) should be conducted to evaluate study quality, bias, and confounding factors . Meta-analyses can quantify heterogeneity (I<sup>2</sup> statistic) and adjust for covariates (e.g., dosage, exposure duration). In-house validation using harmonized protocols (e.g., standardized DPPH assay conditions) reduces methodological discrepancies .

Q. What strategies are effective for structural modification of this compound to enhance target specificity in cancer therapy?

- Methodological Answer : Rational drug design approaches include esterification or glycosylation to improve solubility and membrane permeability. Computational modeling (e.g., molecular docking with CYP450 enzymes) predicts binding affinities. In vitro kinase profiling (e.g., against PI3K/AKT pathways) and selectivity assays (e.g., IC50 ratios) validate modifications. Researchers must balance potency with off-target effects using toxicity screens (e.g., zebrafish embryotoxicity) .

Q. How should researchers design experiments to investigate the synergistic effects of this compound with conventional chemotherapeutics?

- Methodological Answer : Isobologram analysis or combination index (CI) methods quantify synergism/antagonism. Dose-response matrices (e.g., 5×5 concentrations) with computational tools (CompuSyn) calculate CI values. Mechanistic studies (e.g., Western blot for apoptosis markers) should accompany pharmacodynamic data. Replicates (n≥3) and controls for drug-drug interactions (e.g., CYP3A4 inhibition) are mandatory .

Q. What analytical techniques are optimal for detecting this compound metabolites in complex biological matrices?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with ultra-HPLC (UHPLC) enables untargeted metabolomics. Data-independent acquisition (DIA) or SWATH® enhances metabolite identification. Researchers should use isotopic labeling (e.g., <sup>13</sup>C) to trace metabolic pathways and validate findings with synthetic standards. Matrix effects in plasma/urine must be mitigated via solid-phase extraction (SPE) .

Methodological Considerations

- Data Reliability : Triplicate measurements, blinded analysis, and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical .

- Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare (e.g., 3Rs principles) and obtain ethics committee approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.